molecular formula C6H12O3 B14443442 (5S)-5,6-Dihydroxyhexanal CAS No. 74720-51-7

(5S)-5,6-Dihydroxyhexanal

Cat. No.: B14443442
CAS No.: 74720-51-7
M. Wt: 132.16 g/mol
InChI Key: BCCHUSAXPHBYGO-LURJTMIESA-N
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Description

(5S)-5,6-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of two hydroxyl groups (-OH) and an aldehyde group (-CHO) on a six-carbon chain. The “5S” designation indicates the specific stereochemistry of the molecule, with the hydroxyl groups located on the fifth and sixth carbons in the S-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5,6-Dihydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of hexane-1,5-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, with the diol being converted to the corresponding aldehyde.

Another method involves the use of enzymatic catalysis. Enzymes such as alcohol dehydrogenases can selectively oxidize the primary alcohol group in hexane-1,5-diol to form this compound. This method is advantageous due to its high selectivity and mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts in industrial processes is also gaining popularity due to their environmental benefits and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5S)-5,6-Dihydroxyhexanal undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr), ammonia (NH3)

Major Products Formed

    Oxidation: (5S)-5,6-Dihydroxyhexanoic acid

    Reduction: (5S)-5,6-Dihydroxyhexanol

    Substitution: Various substituted hexanal derivatives

Scientific Research Applications

(5S)-5,6-Dihydroxyhexanal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of chiral catalysts.

Biology

In biological research, this compound is used as a model compound to study metabolic pathways involving aldehydes and alcohols. It is also used in the study of enzyme kinetics and the development of enzyme inhibitors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in the synthesis of bioactive compounds and its potential use as a drug intermediate.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications include the synthesis of flavor and fragrance compounds, as well as the production of polymers and resins.

Mechanism of Action

The mechanism of action of (5S)-5,6-Dihydroxyhexanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and affect metabolic pathways.

The hydroxyl groups in this compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity. These interactions play a crucial role in the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

(5S)-5,6-Dihydroxyhexanal can be compared with other similar compounds, such as (5R)-5,6-Dihydroxyhexanal and 5,6-Dihydroxyhexanoic acid.

    (5R)-5,6-Dihydroxyhexanal: This compound is the enantiomer of this compound, with the hydroxyl groups in the R-configuration. The two enantiomers have similar chemical properties but can exhibit different biological activities due to their different three-dimensional structures.

    5,6-Dihydroxyhexanoic acid: This compound is the oxidized form of this compound, with a carboxylic acid group instead of an aldehyde group. It has different chemical reactivity and biological properties compared to this compound.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and aldehyde functional groups, which contribute to its diverse reactivity and applications.

Properties

CAS No.

74720-51-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(5S)-5,6-dihydroxyhexanal

InChI

InChI=1S/C6H12O3/c7-4-2-1-3-6(9)5-8/h4,6,8-9H,1-3,5H2/t6-/m0/s1

InChI Key

BCCHUSAXPHBYGO-LURJTMIESA-N

Isomeric SMILES

C(CC=O)C[C@@H](CO)O

Canonical SMILES

C(CC=O)CC(CO)O

Origin of Product

United States

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